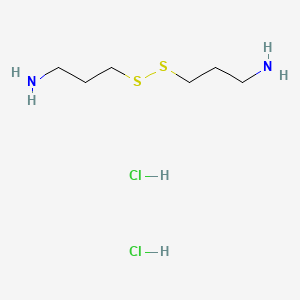Homocystamine dihydrochloride
CAS No.: 29205-72-9
Cat. No.: VC1567555
Molecular Formula: C6H18Cl2N2S2
Molecular Weight: 253.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29205-72-9 |
|---|---|
| Molecular Formula | C6H18Cl2N2S2 |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | 3-(3-aminopropyldisulfanyl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H16N2S2.2ClH/c7-3-1-5-9-10-6-2-4-8;;/h1-8H2;2*1H |
| Standard InChI Key | UBGCDCQBNHPNME-UHFFFAOYSA-N |
| SMILES | C(CN)CSSCCCN.Cl.Cl |
| Canonical SMILES | C(CN)CSSCCCN.Cl.Cl |
Introduction
Chemical Structure and Properties
Homocystamine dihydrochloride, also known as Bis(3-aminopropyl)disulfide dihydrochloride, is a sulfur-containing compound with the molecular formula C6H18Cl2N2S2 and a molecular weight of 253.26 . It is characterized by a disulfide bond connecting two propylamine chains, with each amine group forming a salt with hydrochloric acid.
The compound is identified by the CAS Registry Number 463-22-9 and has several synonyms in scientific literature including:
-
3,3'-Dithiobispropylamine dihydrochloride
-
Homocysteamine disulfide dihydrochloride
Physical and Chemical Properties
Homocystamine dihydrochloride exhibits distinct physicochemical characteristics that are important for its handling and applications. The following table summarizes its key properties:
The compound's disulfide bond is susceptible to reduction, which is a key feature in its biochemical reactivity and applications in research settings.
Synthesis and Preparation Methods
The synthesis of homocystamine dihydrochloride typically involves oxidative dimerization of homocysteamine molecules through their thiol groups to form the characteristic disulfide bond, followed by salt formation with hydrochloric acid.
Conventional Synthesis Route
One established synthesis pathway involves the preparation from homocysteine derivatives:
-
Homocysteine thiolactone hydrochloride serves as a starting material
-
Ring opening of the thiolactone to generate homocysteamine
-
Controlled oxidation to form the disulfide bond
In laboratory settings, homocystamine dihydrochloride can be prepared from homocysteine through reduction to homocysteamine, followed by controlled oxidation and salt formation.
Biochemical and Physiological Relevance
Homocystamine dihydrochloride is structurally related to homocysteine, which is a key intermediate in several metabolic pathways. While homocysteine itself has been extensively studied for its role in cardiovascular disease and neurological disorders, homocystamine provides valuable insights into the biochemistry of sulfur-containing amino acids.
Relationship to Homocysteine Metabolism
Homocysteine is an important non-proteinogenic amino acid involved in methionine and cysteine metabolism . Elevated homocysteine levels (hyperhomocysteinemia) have been associated with various pathological conditions:
-
Cardiovascular disease through atherosclerosis and endothelial dysfunction
-
Neurodegenerative disorders including Alzheimer's disease and vascular dementia
Homocystamine, as a dimer derived from homocysteamine, represents an important research tool for investigating the biochemical pathways involved in these conditions.
Applications in Research
Homocystamine dihydrochloride has found various applications in biochemical and pharmaceutical research.
Biochemical Research Applications
The compound serves as an important tool for studying:
-
Protein modification and post-translational processes
-
Disulfide exchange reactions
-
Redox biochemistry
Pharmaceutical Applications
Homocystamine dihydrochloride has been utilized in pharmaceutical research, particularly in:
-
Development of enzyme inhibitors
-
Investigation of compounds that might mitigate homocysteine-associated pathologies
-
Synthesis of bio-active molecules and pharmaceutical intermediates
Synthesis of Coenzyme A Analogues
One notable application involves the use of homocystamine dihydrochloride in the synthesis of coenzyme A analogues. Research has demonstrated its utility in chemo-enzymatic synthesis pathways for producing pre-CoA thioester synthons . This application highlights the compound's value in creating biochemical tools for studying metabolic processes.
Related Compounds and Derivatives
Several compounds structurally and functionally related to homocystamine dihydrochloride have significant biochemical roles and research applications.
Homocysteine and Derivatives
Homocysteine and its derivatives are closely related to homocystamine:
-
Homocysteine: A non-proteinogenic amino acid (2-amino-4-sulfanylbutanoic acid) with important roles in methionine and cysteine metabolism
-
Homocysteine thiolactone hydrochloride: A cyclic derivative of homocysteine that serves as an intermediate in various synthesis pathways and a reagent for studying protein modification
-
Cystathionine: An intermediate in the transsulfuration pathway that converts homocysteine to cysteine, available as dihydrochloride salt for research purposes
Other Sulfur-Containing Amino Acid Derivatives
Other related compounds include:
-
L-Cystathionine dihydrochloride: Described as S-((R)-2-amino-2-carboxyethyl)-L-homocysteine dihydrochloride, an intermediate in cysteine synthesis produced from homocysteine and serine
-
Thiomorpholine derivatives: Reduced forms of cyclic sulfur ketimines that have applications in pharmaceutical research
Analytical Methods for Identification and Quantification
Several analytical techniques can be employed for the identification and quantification of homocystamine dihydrochloride in research settings.
Spectroscopic Methods
-
NMR Spectroscopy: Provides structural confirmation and purity assessment
-
Mass Spectrometry: Allows molecular weight confirmation and structural analysis
-
UV-Visible Spectroscopy: Useful for quantitative analysis in solution
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Primary method for quantification and purity assessment
-
Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary identity confirmation
These methods are commonly employed to ensure the identity, purity, and concentration of homocystamine dihydrochloride in research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume